Molecular Weight Differentiation: Pyrrolidine vs. Piperidine Linker Reduces Mass by 14 Da
The target compound (CAS 2034434-75-6) possesses a molecular weight of 278.31 g/mol, which is 14 Da lower than its direct piperidine analog, 4-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine (CAS 2034225-57-3, MW = 292.33 g/mol) . This mass difference corresponds precisely to the replacement of the pyrrolidine five-membered ring (C₃H₆N in the linker context) with a piperidine six-membered ring (C₄H₈N), representing a single methylene (–CH₂–) unit insertion . The lower MW of the pyrrolidine-containing scaffold positions it closer to fragment-like chemical space (MW ≤ 300 Da), which is generally favored for fragment-based screening and offers greater room for subsequent molecular weight expansion during lead optimization without exceeding Lipinski's Rule of Five thresholds [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 278.31 g/mol (C₁₃H₁₈N₄O₃) |
| Comparator Or Baseline | 4-[3-(Pyridazin-3-yloxy)piperidine-1-carbonyl]morpholine (CAS 2034225-57-3): 292.33 g/mol (C₁₄H₂₀N₄O₃) |
| Quantified Difference | ΔMW = -14 Da (-4.8% relative to piperidine analog) |
| Conditions | Calculated molecular weight from molecular formula; vendor-reported data |
Why This Matters
The 14 Da mass reduction provides a larger MW expansion budget for SAR campaigns before breaching the commonly applied 500 Da drug-likeness ceiling, making the pyrrolidine scaffold the preferred starting point when downstream derivatization is planned.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
